molecular formula C14H19O7PS B12753468 Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) CAS No. 79481-21-3

Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt)

Cat. No.: B12753468
CAS No.: 79481-21-3
M. Wt: 362.34 g/mol
InChI Key: IKTWUMXQVVENPA-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tetrakis(hydroxymethyl)phosphonium 1-naphthalenesulfonate , reflecting its cationic phosphonium center and anionic naphthalenesulfonate moiety. According to IUPAC rules, the naming prioritizes the parent hydrocarbon (naphthalene) for the sulfonate group, followed by the substitution pattern (position 1) and the phosphonium cation.

The molecular formula is C₁₄H₁₉O₇PS , derived from:

  • Cation : [P(CH₂OH)₄]⁺ (tetrakis(hydroxymethyl)phosphonium)
  • Anion : C₁₀H₇SO₃⁻ (1-naphthalenesulfonate)

A summary of key identifiers is provided below:

Property Value
CAS Registry Number 79481-22-4
Molecular Weight 362.335 g/mol
Charge Balance 1:1 (cation:anion)

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound are not explicitly reported in the available literature. However, analogous phosphonium salts, such as tetrakis(hydroxymethyl)phosphonium sulfate, exhibit a tetrahedral geometry around the phosphorus atom, with bond angles approximating 109.5°. The naphthalenesulfonate anion likely adopts a planar configuration due to aromatic stabilization, with the sulfonate group (–SO₃⁻) oriented to maximize resonance delocalization.

Molecular dynamics simulations suggest that the hydroxymethyl groups (–CH₂OH) on the phosphonium cation engage in intramolecular hydrogen bonding, stabilizing the structure. The anion’s sulfonate group may participate in electrostatic interactions with the cationic phosphorus center, influencing packing efficiency in the solid state.

Spectroscopic Fingerprints (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Phosphonium cation : Hydroxymethyl protons (–CH₂OH) resonate as a multiplet at δ 3.5–4.0 ppm, while hydroxyl protons (–OH) appear as a broad singlet near δ 5.0 ppm.
    • Naphthalenesulfonate anion : Aromatic protons in the naphthalene ring produce signals at δ 7.4–8.2 ppm, with distinct splitting patterns due to adjacent protons.
  • ³¹P NMR : A singlet at δ +25 to +30 ppm is characteristic of tetraalkylphosphonium cations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • O–H stretch : Broad band at 3200–3500 cm⁻¹ (hydroxymethyl groups).
  • S=O stretch : Strong asymmetric and symmetric vibrations at 1180 cm⁻¹ and 1040 cm⁻¹, respectively (sulfonate group).
  • P–C stretch : Medium-intensity peaks at 700–750 cm⁻¹.
Mass Spectrometry (MS)
  • Electrospray Ionization (ESI) :
    • Cationic fragment [P(CH₂OH)₄]⁺ observed at m/z 199.1.
    • Anionic fragment [C₁₀H₇SO₃]⁻ detected at m/z 223.0.
  • High-Resolution MS : Molecular ion peak at m/z 362.335 confirms the molecular weight.

Properties

CAS No.

79481-21-3

Molecular Formula

C14H19O7PS

Molecular Weight

362.34 g/mol

IUPAC Name

naphthalene-1-sulfonate;tetrakis(hydroxymethyl)phosphanium

InChI

InChI=1S/C10H8O3S.C4H12O4P/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;5-1-9(2-6,3-7)4-8/h1-7H,(H,11,12,13);5-8H,1-4H2/q;+1/p-1

InChI Key

IKTWUMXQVVENPA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C(O)[P+](CO)(CO)CO

Origin of Product

United States

Preparation Methods

Key Reaction:

$$
PH3 + CH2O + Acid \rightarrow \text{Tetrakis(hydroxymethyl)phosphonium salt}
$$

Step-by-Step Preparation Process

Reaction Setup

  • Reactants: Yellow phosphorus, zinc powder, formaldehyde, concentrated sulfuric acid.
  • Conditions: Nitrogen protection to prevent oxidation.
  • Temperature: Maintain at 50–80°C for optimal reaction kinetics.

Procedure

  • Initial Mixing:

    • Add yellow phosphorus and zinc powder into a reactor.
    • Introduce formaldehyde under nitrogen protection.
    • Slowly add concentrated sulfuric acid dropwise while maintaining a temperature of 50–80°C.
  • Reaction Monitoring:

    • Stir continuously to ensure uniform mixing.
    • Monitor the reaction endpoint via formaldehyde concentration using chromatography or $$^{31}P$$-NMR spectroscopy.
  • Product Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess water.
    • Neutralize the acid with sodium hydroxide or sodium phosphate to adjust pH to 4–5.
    • Recover the salt by filtration or crystallization.

Improved Synthesis Techniques

Recent advancements focus on reducing reaction time and improving product purity:

  • Gas-Liquid Exchange: Use ejector pumps for efficient mixing of phosphine and formaldehyde in aqueous solutions.
  • Acid/Base Optimization: Employ acids with $$pKa < 3$$ (e.g., sulfuric acid) for enhanced reactivity and neutralize excess acid with bases like NaOH.
  • Continuous Monitoring: Implement real-time monitoring techniques such as chromatography for precise control over formaldehyde conversion rates (99.5–100%).

Challenges and Solutions

  • Odor Control: By-products often cause unpleasant odors. Improved methods aim to minimize impurities responsible for these odors without additional purification steps.
  • Industrial Scale-Up: Traditional two-step processes generate significant waste. Modern methods focus on reducing waste through direct synthesis and optimized reaction pathways.

Data Table: Reaction Conditions

Parameter Optimal Value/Range Notes
Temperature 50–80°C Higher temperatures may degrade product.
pH 4–5 Adjusted post-reaction using NaOH or Na₂HPO₄.
Formaldehyde Conversion >99.5% Monitored via chromatography or $$^{31}P$$-NMR.
Acid/Base Ratio Acid/Formaldehyde molar ratio ≈ 1.09 Ensures complete reaction.
Reaction Time ~6 hours Reduced in improved methods.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

Water Treatment

THPS is widely utilized in water treatment processes due to its effectiveness as a biocide. It is employed to control microbial growth in various systems, including:

  • Industrial Cooling Systems: THPS formulations are effective against bacteria and algae, which can form biofilms that impede system efficiency .
  • Oil Field Operations: The compound is used to manage bacterial populations in drilling muds and stimulation fluids, enhancing oil recovery processes .

Textile Industry

In the textile sector, THPS is valued for its ability to impart crease resistance and flame retardancy to fabrics. This application is particularly crucial for children's sleepwear and other textiles where safety standards are stringent .

Biocidal Applications

THPS has been identified as a safer alternative to traditional biocides, exhibiting lower toxicity and higher biodegradability. Its use extends to:

  • Paper Manufacturing: The compound helps preserve the quality of paper products by controlling microbial growth during production .
  • Leather Tanning: THPS is utilized to prevent microbial contamination during the tanning process, ensuring product longevity and safety .

Industrial Cooling Systems

A study highlighted the application of THPS in recirculating cooling water systems where it effectively reduced bacterial counts by over 90%, demonstrating its efficacy in maintaining system hygiene and operational efficiency .

Oil Field Microbial Control

In oil fields, THPS was tested for its ability to control sulfate-reducing bacteria (SRB), which are known to cause corrosion and operational issues. Results showed a significant reduction in SRB populations when treated with THPS formulations, leading to improved operational reliability .

Environmental Impact

One of the notable advantages of using THPS is its rapid degradation into non-toxic substances after application. This characteristic makes it an environmentally friendly option compared to older biocides that persist in the environment and pose ecological risks .

Mechanism of Action

The mechanism of action of phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) involves its interaction with specific molecular targets and pathways. The compound’s phosphonium ion can interact with cellular components, leading to various biological effects. The hydroxymethyl groups may also play a role in its activity by participating in chemical reactions within biological systems .

Comparison with Similar Compounds

Chemical and Structural Properties

Property THPS (Sulfate) THPC (Chloride) 1-Naphthalenesulfonate (Salt) (Inferred)
Formula [(CH₂OH)₄P]₂SO₄ [(CH₂OH)₄P]Cl [(CH₂OH)₄P]⁺(C₁₀H₇SO₃⁻)
Molecular Weight ~406.3 g/mol ~190.6 g/mol ~440–460 g/mol (estimated)
Solubility Highly water-soluble Water-soluble Moderate solubility (varies with anion)
Stability Stable in acidic conditions Sensitive to alkalis/oxidizers Likely stable in neutral pH
Key Reactivity Degrades into PH₃ and HCHO Forms formaldehyde upon heating Potential HCHO release (untested)

Environmental Impact

  • THPS : Rapidly degrades into harmless byproducts (e.g., CO₂, H₂O) under aerobic conditions, making it environmentally favorable .
  • THPC : Requires careful disposal due to reactivity with alkalis and formaldehyde emissions .
  • 1-Naphthalenesulfonate Salt : Environmental persistence may increase due to the aromatic anion, necessitating biodegradability studies.

Key Research Findings and Contradictions

  • Formaldehyde Mitigation : Post-treatment with H₂O₂ reduces free HCHO in THPS/THPC-tanned leathers by 60–80%, suggesting a viable strategy for safer applications .
  • Cytocompatibility : THPC-crosslinked hydrogels exhibit excellent cytocompatibility after thermal treatment, enabling biomedical uses like wound dressings .

Contradictions: While THPC is labeled noncarcinogenic, its equivocal activity in BALB/c-3T3 cell transformation assays (rank t-statistics = 1.27) raises questions about long-term safety .

Biological Activity

Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt), commonly referred to as tetrakis(hydroxymethyl)phosphonium salt (THPS), is an organophosphorus compound with significant biological activity. This article explores its biological effects, including antimicrobial properties, potential cytotoxicity, and mutagenic effects based on diverse research findings.

Chemical Structure and Properties

THPS is a quaternary phosphonium salt characterized by the formula [P(CH2OH)4]+C10H7SO3[P(CH_2OH)_4]^+C_{10}H_7SO_3^-. The compound exhibits high water solubility and is utilized in various applications, including as a microbiocide in industrial water systems and as a precursor for fire-retardant materials .

Antimicrobial Properties

THPS has been studied for its antimicrobial efficacy against a range of microorganisms. Research indicates that it demonstrates notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Bacterial Activity : Studies have shown that THPS effectively inhibits the growth of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungal Activity : It has also shown effectiveness against Candida albicans and Trichophyton mentagrophytes .

The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity and Hemolytic Activity

While THPS exhibits antimicrobial properties, its cytotoxic effects on mammalian cells have also been a subject of investigation. Studies indicate that:

  • Cytotoxicity : THPS has shown varying degrees of cytotoxicity depending on the concentration and exposure time. Higher concentrations can lead to significant cell death in normal liver cell lines.
  • Hemolytic Activity : The hemolytic effect of THPS on red blood cells suggests potential risks for systemic toxicity when used in larger doses .

Mutagenicity and Carcinogenicity Studies

The mutagenic potential of THPS has been evaluated through various assays:

  • In Vitro Studies : THPS induced sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells. However, it was not found to be mutagenic in bacterial systems .
  • In Vivo Studies : In animal studies, specifically in mice and rats, THPS did not show a dose-related increase in tumor incidence but was associated with increased cases of mononuclear-cell leukemia at lower doses .

Chronic Toxicity Evaluation

A chronic toxicity study involving F344 rats and B6C3F1 mice exposed to THPS via gavage revealed no significant tumor promotion but noted an increase in specific blood cancers at low doses. These findings highlight the need for cautious use and further investigation into long-term exposure effects .

Summary of Findings

Biological ActivityObservations
AntimicrobialEffective against Gram-positive/negative bacteria and fungi
CytotoxicityVaries with concentration; potential liver toxicity observed
MutagenicityInduces chromosomal aberrations; not mutagenic in bacteria
CarcinogenicityNo clear evidence; increased leukemia incidence in specific animal studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing tetrakis(hydroxymethyl)phosphonium 1-naphthalenesulfonate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves reacting tris(hydroxymethyl)phosphine with formaldehyde under controlled acidic conditions, followed by anion exchange with 1-naphthalenesulfonic acid. Key parameters include maintaining a pH below 3 to prevent premature oxidation and using methanol or ethanol as solvents to enhance intermediate stability. Reaction temperatures between 60–80°C and prolonged stirring (24–48 hours) improve yield. Optimization can be achieved by monitoring the reaction via <sup>31</sup>P NMR to track phosphonium cation formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing tetrakis(hydroxymethyl)phosphonium 1-naphthalenesulfonate, and what key spectral signatures should researchers observe?

  • Methodological Answer :

  • <sup>31</sup>P NMR : A singlet near δ +35–40 ppm confirms the phosphonium cation.
  • IR Spectroscopy : Broad O–H stretches (~3200 cm<sup>-1</sup>) and sulfonate S=O vibrations (~1040 cm<sup>-1</sup>).
  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid to detect the intact ion cluster ([M–Na]<sup>−</sup>).
  • Elemental Analysis : Validate stoichiometry by comparing measured vs. calculated C, H, and S content .

Q. What are the standard protocols for quantifying phosphate content in tetrakis(hydroxymethyl)phosphonium salts, and how are interferences from sulfonate groups addressed?

  • Methodological Answer : The ammonium molybdate-ascorbic acid method is recommended. Dissolve the sample in dilute HCl, react with molybdate to form phosphomolybdate complexes, and reduce with ascorbic acid for UV-Vis quantification at 880 nm. To mitigate sulfonate interference, pre-treat the sample with barium chloride to precipitate sulfonate ions prior to analysis .

Advanced Research Questions

Q. How does the 1-naphthalenesulfonate counterion influence the solubility and reactivity of tetrakis(hydroxymethyl)phosphonium compared to other counterions like sulfate or chloride?

  • Methodological Answer : The bulky, aromatic 1-naphthalenesulfonate anion enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to delocalized negative charge and π-stacking interactions. This contrasts with sulfate salts, which exhibit higher aqueous solubility but lower thermal stability. Reactivity in cross-coupling reactions is improved due to reduced ion pairing, facilitating phosphonium cation accessibility .

Q. What mechanistic insights explain the catalytic activity of tetrakis(hydroxymethyl)phosphonium salts in hydrogen-bond-mediated substrate activation, and how can this be applied in asymmetric synthesis?

  • Methodological Answer : The C(sp<sup>3</sup>)–H bonds adjacent to the phosphonium center act as hydrogen-bond donors, stabilizing transition states in reactions like aldol condensations. Computational studies (DFT) reveal that the hydroxymethyl groups form a pseudo-oxyanion hole, mimicking enzyme active sites. Asymmetric induction can be achieved by introducing chiral auxiliaries or using chiral anions to bias the hydrogen-bonding network .

Q. What strategies mitigate autoxidation and decomposition of tetrakis(hydroxymethyl)phosphonium salts during prolonged storage or under reactive conditions?

  • Methodological Answer : Store under inert atmospheres (N2 or Ar) at 4°C in amber vials to prevent light-induced degradation. Adding stabilizers like 0.1% hydroquinone or EDTA chelators inhibits radical-mediated oxidation. For reactive conditions (e.g., high-temperature catalysis), in situ generation of the phosphonium salt minimizes decomposition .

Q. How do structural modifications at the hydroxymethyl groups affect the coordination chemistry and catalytic performance of tetrakis(hydroxymethyl)phosphonium salts in cross-coupling reactions?

  • Methodological Answer : Substituents like methyl or benzyl groups at the hydroxymethyl position alter steric and electronic profiles. For example, methyl substitution increases thermal stability but reduces solubility, while benzyl groups enhance π-π interactions in Suzuki-Miyaura couplings. <sup>1</sup>H NMR titration experiments with Pd(II) precursors reveal stronger coordination with bulkier derivatives, improving catalytic turnover .

Q. What computational models accurately predict the hydrogen-bonding network and supramolecular assembly of tetrakis(hydroxymethyl)phosphonium 1-naphthalenesulfonate in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) and density functional theory (DFT) calculations (B3LYP/6-311++G**) predict aggregation via C–H···O–S interactions between hydroxymethyl and sulfonate groups. Radial distribution function (RDF) analysis corroborates experimental SAXS data, showing micelle-like assemblies in aqueous solutions .

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